![molecular formula C14H15N3O2S2 B5976182 N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide](/img/structure/B5976182.png)
N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide
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Overview
Description
N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Benzenesulfonylhydrazide, and it is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its antibacterial properties and has shown promising results against certain bacterial strains.
Mechanism of Action
The mechanism of action of N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the growth and survival of cancer cells, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have antibacterial properties by disrupting bacterial cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide in lab experiments is its potential for use in cancer research. It has been found to inhibit the growth of cancer cells, making it a potential candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy and safety.
Future Directions
There are several future directions for the study of N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory and antibacterial properties and potential use in treating inflammatory and infectious diseases. Furthermore, more research is needed to determine its mechanism of action and safety profile.
Synthesis Methods
N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide is synthesized by the reaction of benzenesulfonylhydrazide with benzyl isothiocyanate in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
properties
IUPAC Name |
1-(benzenesulfonamido)-3-benzylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,13-9-5-2-6-10-13)17-16-14(20)15-11-12-7-3-1-4-8-12/h1-10,17H,11H2,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEAHTATSALKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(phenylsulfonyl)hydrazinecarbothioamide |
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